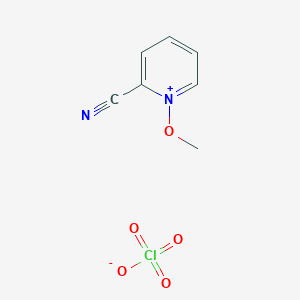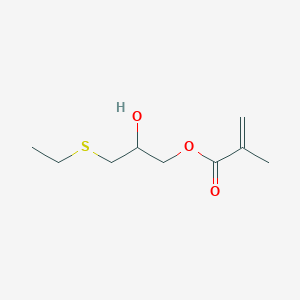
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxypropyl 2-methylprop-2-enoate with an ethylsulfanyl group. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, helps to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the hydroxypropyl group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydroxypropyl derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: The compound is used in the production of coatings, adhesives, and other materials with specific performance characteristics.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the hydroxypropyl and methylprop-2-enoate groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but lacks the ethylsulfanyl group.
Methyl methacrylate (MMA): Contains a methyl group instead of the hydroxypropyl group.
Ethylene glycol dimethacrylate (EGDMA): A diester formed by condensation of methacrylic acid and ethylene glycol.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
53414-18-9 |
|---|---|
Fórmula molecular |
C9H16O3S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
(3-ethylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3S/c1-4-13-6-8(10)5-12-9(11)7(2)3/h8,10H,2,4-6H2,1,3H3 |
Clave InChI |
AEFSDARFYNEFGI-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(COC(=O)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
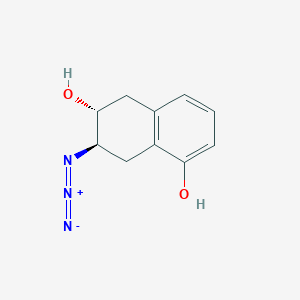

![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
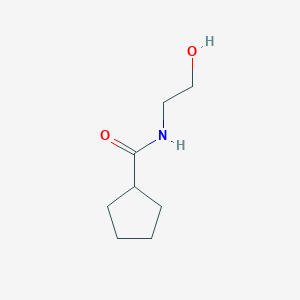
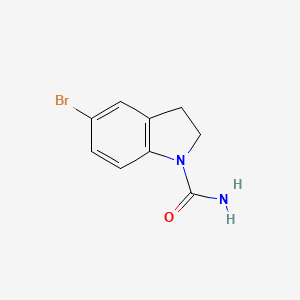

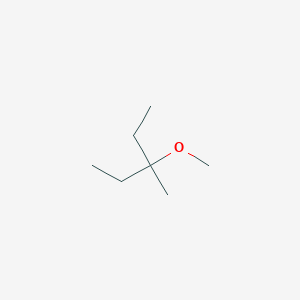

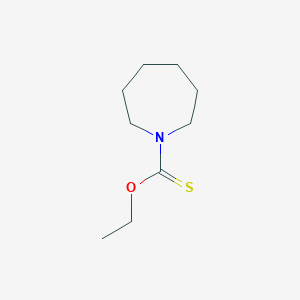

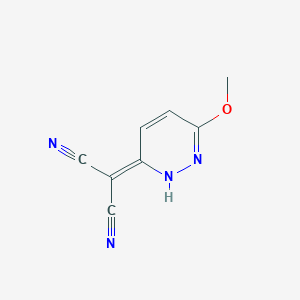
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
